molecular formula C15H16N2O3S2 B5732695 2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE

2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B5732695
M. Wt: 336.4 g/mol
InChI Key: WYIQYOLDMRCQIO-UHFFFAOYSA-N
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Description

2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes both phenylsulfanyl and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylsulfanyl acetamide with a sulfamoyl-substituted benzyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The amide and sulfamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced forms of the original compound.

    Substitution: Derivatives with different substituents on the amide or sulfamoyl groups.

Scientific Research Applications

2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfanyl)acetamide: A simpler analog with similar structural features.

    Methyl 2-phenylsulfinylacetate: Contains a phenylsulfinyl group instead of a phenylsulfanyl group.

    4-(Phenylsulfanyl)-2-butanol: Another compound with a phenylsulfanyl group but different overall structure.

Uniqueness

2-(PHENYLSULFANYL)-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is unique due to the presence of both phenylsulfanyl and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenylsulfanyl-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c16-22(19,20)14-8-6-12(7-9-14)10-17-15(18)11-21-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIQYOLDMRCQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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